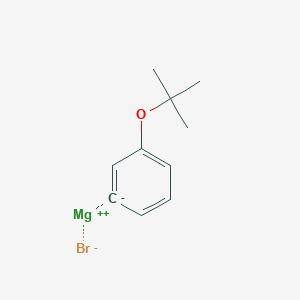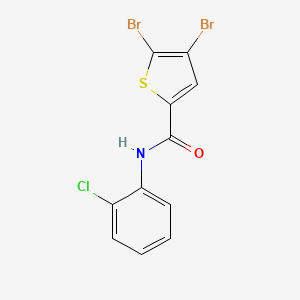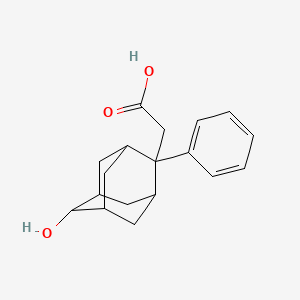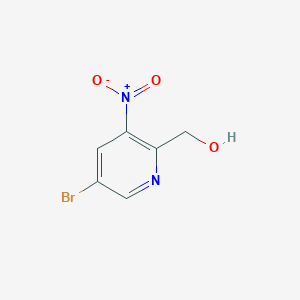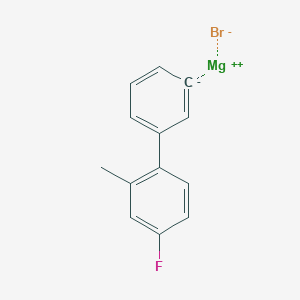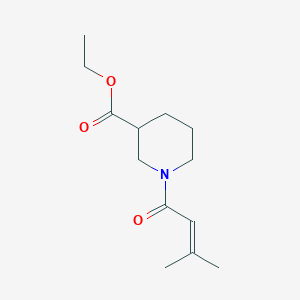
3-Iodo-6,7-dimethoxy-1-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-6,7-dimethoxy-1-methylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an iodine atom at the 3-position, methoxy groups at the 6 and 7 positions, and a methyl group at the 1-position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,7-dimethoxy-1-methylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline.
Methylation: The methyl group at the 1-position can be introduced using methyl iodide and a base such as potassium carbonate.
Cyclization: The final step involves cyclization to form the quinoline ring, which can be achieved using a suitable cyclizing agent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-Iodo-6,7-dimethoxy-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Iodo-6,7-dimethoxy-1-methylquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting cellular processes.
類似化合物との比較
Similar Compounds
6,7-Dimethoxyquinoline: Lacks the iodine and methyl groups.
3-Iodoquinoline: Lacks the methoxy and methyl groups.
1-Methylquinolin-4(1H)-one: Lacks the iodine and methoxy groups.
Uniqueness
3-Iodo-6,7-dimethoxy-1-methylquinolin-4(1H)-one is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity. The methoxy groups can increase its solubility and stability, while the methyl group can influence its binding affinity to molecular targets.
特性
分子式 |
C12H12INO3 |
|---|---|
分子量 |
345.13 g/mol |
IUPAC名 |
3-iodo-6,7-dimethoxy-1-methylquinolin-4-one |
InChI |
InChI=1S/C12H12INO3/c1-14-6-8(13)12(15)7-4-10(16-2)11(17-3)5-9(7)14/h4-6H,1-3H3 |
InChIキー |
UPBBMGSVQAYEDG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


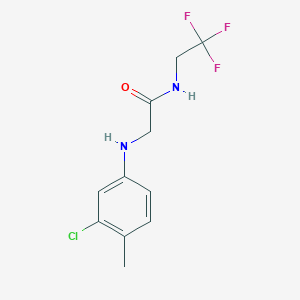
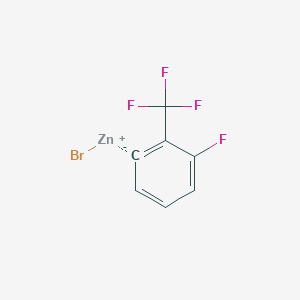


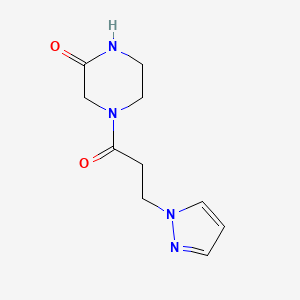
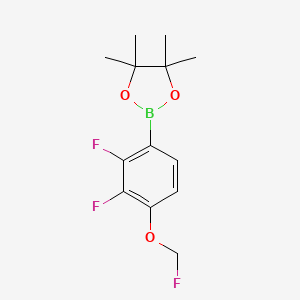

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B14900142.png)
